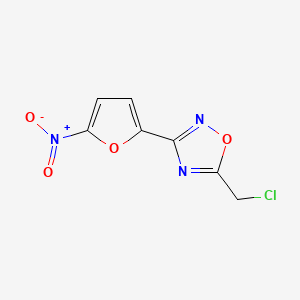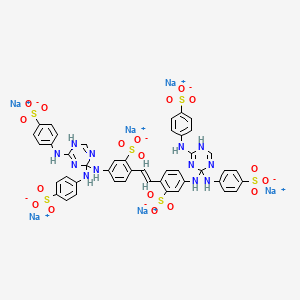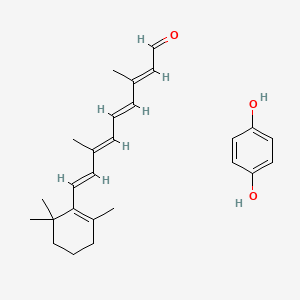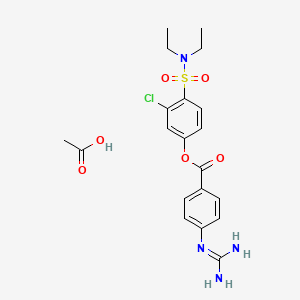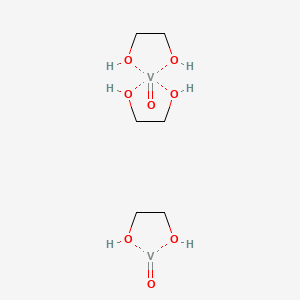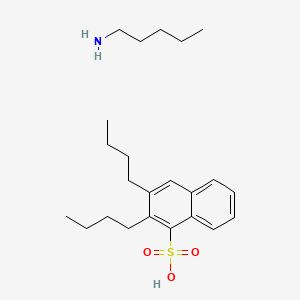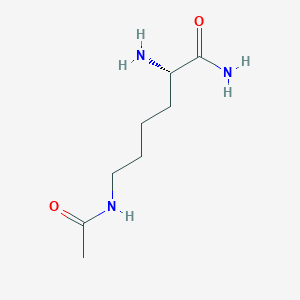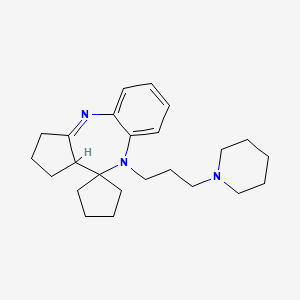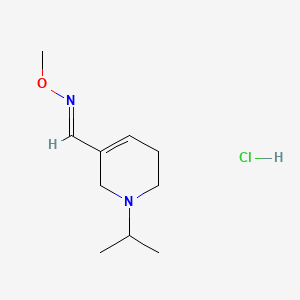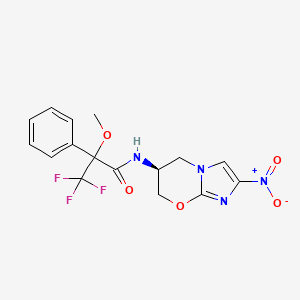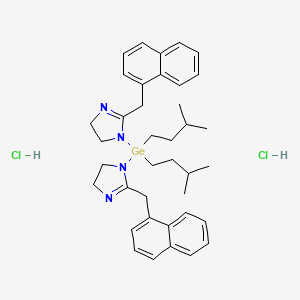
2-Ethyl-5-methyl-3,3-diphenylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-methyl-3,3-diphenylpyrrolidine is a chemical compound with the molecular formula C19H23N and a molecular weight of 265.393 g/mol It is a pyrrolidine derivative characterized by the presence of ethyl, methyl, and diphenyl groups attached to the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-3,3-diphenylpyrrolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP) through specific reaction conditions . The exact synthetic route and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-methyl-3,3-diphenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
2-Ethyl-5-methyl-3,3-diphenylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biological systems.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific molecular targets.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-methyl-3,3-diphenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Ethyl-5-methyl-3,3-diphenylpyrrolidine include:
- 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine
- 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP)
- 2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolidine
Uniqueness
This compound is unique due to its specific structural features, including the presence of ethyl, methyl, and diphenyl groups on the pyrrolidine ring. These structural characteristics contribute to its distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
57100-29-5 |
|---|---|
Formule moléculaire |
C19H23N |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
2-ethyl-5-methyl-3,3-diphenylpyrrolidine |
InChI |
InChI=1S/C19H23N/c1-3-18-19(14-15(2)20-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18,20H,3,14H2,1-2H3 |
Clé InChI |
KHZFRCQMNPGDQT-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(CC(N1)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)
